molecular formula C14H8N2O8 B1329700 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid CAS No. 20246-81-5

4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid

Cat. No.: B1329700
CAS No.: 20246-81-5
M. Wt: 332.22 g/mol
InChI Key: CDYUHLLQUAYYHD-UHFFFAOYSA-N
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Description

4,4’-Dinitro-[1,1’-biphenyl]-2,2’-dicarboxylic acid is an organic compound with the molecular formula C14H8N2O8. It is characterized by the presence of two nitro groups (-NO2) and two carboxylic acid groups (-COOH) attached to a biphenyl structure. This compound is known for its applications in various fields, including chemistry and materials science.

Scientific Research Applications

4,4’-Dinitro-[1,1’-biphenyl]-2,2’-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Materials Science: Employed in the development of advanced materials with specific electronic or optical properties.

    Biology and Medicine: Investigated for its potential use in drug development and as a biochemical probe.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

4,4’-Dinitro-[1,1’-biphenyl]-2,2’-dicarboxylic acid is an eye irritant . It has been reported as a questionable carcinogen with experimental tumorigenic data .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dinitro-[1,1’-biphenyl]-2,2’-dicarboxylic acid typically involves the nitration of biphenyl derivatives. One common method includes the nitration of 4,4’-dicarboxy-[1,1’-biphenyl] using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.

Industrial Production Methods: In an industrial setting, the production of 4,4’-Dinitro-[1,1’-biphenyl]-2,2’-dicarboxylic acid may involve continuous flow reactors to maintain precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or other separation techniques.

Types of Reactions:

    Reduction: The nitro groups in 4,4’-Dinitro-[1,1’-biphenyl]-2,2’-dicarboxylic acid can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts or other derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents or other electrophiles in the presence of a Lewis acid catalyst.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Reduction: 4,4’-Diamino-[1,1’-biphenyl]-2,2’-dicarboxylic acid.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

    Oxidation: Carboxylate salts or other oxidized derivatives.

Mechanism of Action

The mechanism of action of 4,4’-Dinitro-[1,1’-biphenyl]-2,2’-dicarboxylic acid involves its interaction with molecular targets through its nitro and carboxylic acid groups. The nitro groups can participate in redox reactions, while the carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • 4,4’-Dinitrobiphenyl
  • 4,4’-Dinitrodiphenyl
  • 4,4’-Dinitrobifenyl

Comparison: 4,4’-Dinitro-[1,1’-biphenyl]-2,2’-dicarboxylic acid is unique due to the presence of both nitro and carboxylic acid groups on the biphenyl structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have nitro groups or carboxylic acid groups. Its versatility makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(2-carboxy-4-nitrophenyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O8/c17-13(18)11-5-7(15(21)22)1-3-9(11)10-4-2-8(16(23)24)6-12(10)14(19)20/h1-6H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYUHLLQUAYYHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174091
Record name (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20246-81-5
Record name (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020246815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20246-81-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128627
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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